Cerium(IV) trifluoromethanesulfonate
Overview
Description
Cerium(IV) trifluoromethanesulfonate is an inorganic compound with the chemical formula Ce(CF3SO3)4. It is a white solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in organic synthesis as a catalyst and an oxidizing agent.
Mechanism of Action
Target of Action
Cerium(IV) trifluoromethanesulfonate, also known as Cerium triflate, is primarily used as a strong oxidizing agent . Its primary targets are organic compounds, particularly benzyl alcohols and alkylbenzenes .
Mode of Action
This compound interacts with its targets through oxidation reactions . It facilitates the oxidation of benzyl alcohols and alkylbenzenes, converting them into aryl aldehydes and aryl ketones respectively .
Result of Action
The primary result of this compound’s action is the oxidation of benzyl alcohols and alkylbenzenes . This leads to the formation of aryl aldehydes and aryl ketones, which are important compounds in various chemical and pharmaceutical industries .
Action Environment
It has good thermal stability and chemical stability, even at high temperatures . The compound is typically prepared by reacting cerium(IV) carbonate with trifluoromethanesulfonic acid, a process that usually takes place at room temperature under inert gas to avoid reaction with moisture and oxygen .
In terms of safety, this compound is a toxic substance that can cause harm to humans and the environment . It should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and respiratory protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(IV) trifluoromethanesulfonate can be synthesized by reacting cerium(IV) carbonate with trifluoromethanesulfonic acid. The reaction typically occurs at room temperature and must be conducted under an inert atmosphere to prevent the compound from reacting with moisture and oxygen .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified and packaged under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Cerium(IV) trifluoromethanesulfonate is primarily known for its role as a strong oxidizing agent. It is involved in various types of reactions, including:
Oxidation: It oxidizes benzyl alcohols and alkylbenzenes to aryl aldehydes and aryl ketones, respectively.
Deprotection: It acts as a catalyst for the high-yield deprotection of tert-butyldimethylsilyl ethers.
Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as trifluoromethanesulfonic acid and cerium(IV) carbonate. The reactions are typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include aryl aldehydes, aryl ketones, and deprotected alcohols .
Scientific Research Applications
Cerium(IV) trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Cerium(IV) sulfate
- Cerium(IV) oxide
- Cerium(IV) fluoride
- Cerium(IV) nitrate
Comparison: Cerium(IV) trifluoromethanesulfonate is unique among these compounds due to its high solubility in water and its strong oxidizing ability. Unlike cerium(IV) sulfate and cerium(IV) oxide, which are less soluble, this compound can be used in aqueous solutions, making it more versatile in various chemical reactions .
Biological Activity
Cerium(IV) trifluoromethanesulfonate, also known as cerium triflate, is a compound of significant interest in both chemical and biological research due to its unique properties and diverse applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound (C4CeF12O12S4) is a strong oxidizing agent, primarily utilized in organic synthesis and catalysis. It is synthesized through the reaction of cerium(IV) carbonate with trifluoromethanesulfonic acid, resulting in a stable compound that exhibits robust oxidizing capabilities .
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have indicated that cerium compounds can exhibit antibacterial properties. For instance, cerium(IV) triflate has been shown to catalyze reactions that lead to the formation of biologically active compounds with potential antimicrobial effects .
- Oxidative Stress Modulation : As a powerful oxidizing agent, this compound may influence oxidative stress pathways in biological systems. This modulation could have implications for diseases characterized by oxidative damage.
- Catalytic Applications in Biological Systems : The compound has been used as a catalyst in various reactions that produce biologically relevant molecules, potentially enhancing the efficiency of synthesis processes in pharmaceutical applications .
The biological activity of this compound can be attributed to its ability to facilitate oxidation-reduction reactions. This property allows it to interact with various biological substrates, leading to:
- Selective Oxidation : The compound can selectively oxidize sulfides to sulfoxides, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
- Formation of Reactive Oxygen Species (ROS) : By generating ROS, this compound may impact cellular signaling pathways and induce apoptosis in certain cancer cell lines .
Case Study 1: Antimicrobial Properties
A study demonstrated the effectiveness of cerium(IV) triflate in synthesizing compounds with antimicrobial properties. The research highlighted its potential use in developing new antibiotics by modifying existing structures through oxidative reactions facilitated by the triflate .
Case Study 2: Oxidative Stress and Cancer
Research focusing on the role of cerium compounds in cancer therapy showed that this compound could induce oxidative stress in cancer cells, leading to increased apoptosis rates. This finding suggests its potential application as an adjunct therapy in cancer treatment.
Comparative Data Table
The following table summarizes the biological activities and applications of this compound compared to other cerium compounds:
Compound | Biological Activity | Application Area |
---|---|---|
This compound | Antimicrobial, oxidative stress modulation | Organic synthesis, catalysis |
Cerium(III) Nitrate | Antioxidant properties | Potential neuroprotective agent |
Cerium Oxide | Anti-inflammatory | Drug delivery systems |
Properties
IUPAC Name |
cerium(4+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAJTISDHIASIP-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CeF12O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432135 | |
Record name | Cerium(IV) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107792-63-2 | |
Record name | Cerium(IV) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cerium(IV) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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